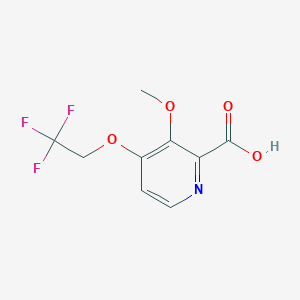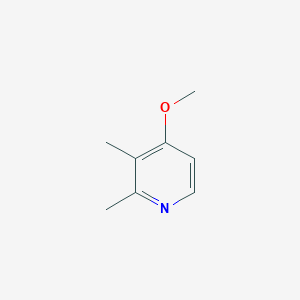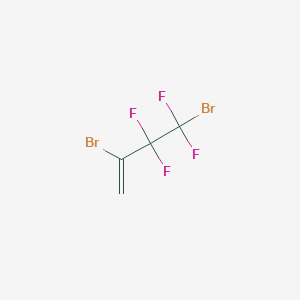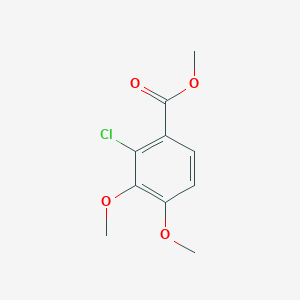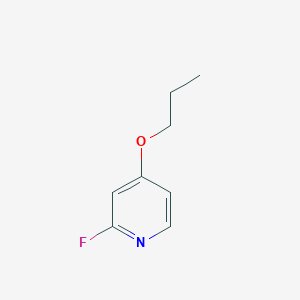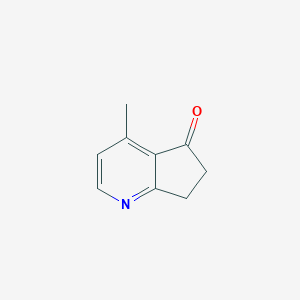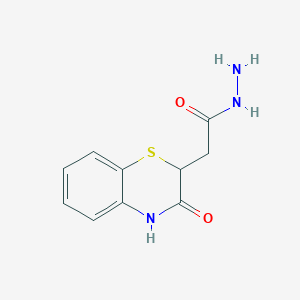![molecular formula C10H17NO3 B063001 Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- CAS No. 183621-92-3](/img/structure/B63001.png)
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic carbamate that has shown promising results in scientific research, especially in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is still not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce inflammation and to protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- in lab experiments is its potential to be used as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies and may be a viable option for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
Direcciones Futuras
There are several future directions for the research and development of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-. One of the main areas of focus is the development of new drugs based on this compound for the treatment of various diseases. Another area of focus is the study of the compound's mechanism of action and its potential to be used as a diagnostic tool for certain diseases. In addition, there is a need for further studies to determine the safety and efficacy of the compound in clinical trials. Finally, there is a need for the development of new and more efficient synthesis methods for the compound to make it more accessible for researchers.
Métodos De Síntesis
The synthesis of Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of cyclobutene with formaldehyde and ammonia. The reaction is carried out under acidic conditions, and the resulting product is Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-.
Aplicaciones Científicas De Investigación
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- has shown promising results in scientific research, especially in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
Propiedades
Número CAS |
183621-92-3 |
|---|---|
Nombre del producto |
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- |
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclobut-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
Clave InChI |
PAVCEEJWBVNJPW-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C=C[C@H]1CO |
SMILES |
CC(C)(C)OC(=O)NC1C=CC1CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1C=CC1CO |
Sinónimos |
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



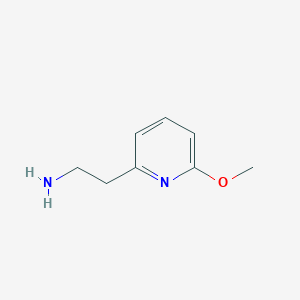
![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)
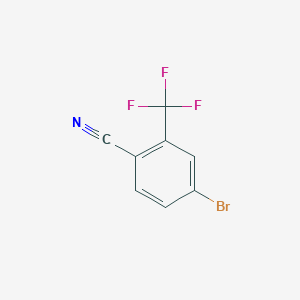
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
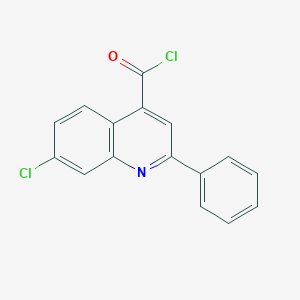
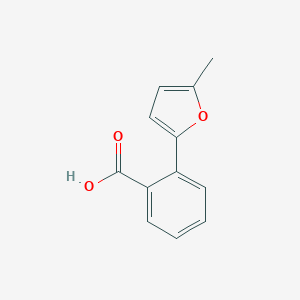
![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)
